5,7-Dihydroxychromone 7-rutinoside
Overview
Description
5,7-Dihydroxychromone 7-rutinoside, also known as this compound, is a useful research compound. Its molecular formula is C21H26O13 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.13734088 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Postmortem Processes in Plants
5,7-Dihydroxychromone 7-rutinoside, identified in Mentha longifolia, is considered a product of postmortem processes in plants. Its formation occurs after heating fresh plant material and is linked to the degradation of flavonoids, especially eriodictyol 7-rutinoside (Stocker & Pohl, 1976).
Isolation and Identification in Plant Species
The compound has been isolated from various plant species. For instance, it was identified as one of the constituents in the aerial parts of Arachniodes exilis (Cai Yaling, 2008), and also found in peanut shells (Arachis hypogoea), indicating its natural occurrence in diverse botanical sources (Pendse, Rao, & Venkataraman, 1973).
Chromatographic Analysis
This compound is a subject of interest in chromatographic analysis for identifying phenolic compounds in plant extracts. It has been used in the analysis of peppermint leaves (Areias, Valentão, Andrade, Ferreres, & Seabra, 2001) and for quantitative determination in the rhizomes of Drynaria fortunei (Haitao Liu et al., 2011).
Synthesis and Cytotoxic Activities
In pharmaceutical research, synthesized 2-methylchromone-7-O-rutinosides, related to this compound, have been investigated for their cytotoxic activities against human tumor cell lines. This study highlights its potential relevance in cancer research (Wu et al., 2011).
Neuroprotective Effects
A study on 5,7-Dihydroxychromone showed its neuroprotective effects against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells. It activated the Nrf2/ARE signaling pathway, which could provide insights into therapeutic strategies for neurodegenerative diseases (Kim et al., 2015).
Anti-inflammatory Properties
The compound also exhibited anti-inflammatory activity by down-regulating nitric oxide in macrophages and microglial cells, as evidenced in a study involving Eucalyptus viminalis (Akhtar et al., 2018).
Safety and Hazards
Mechanism of Action
- Carbonyl Reductase [NADPH] : This enzyme plays a role in the reduction of carbonyl compounds. Rutin may modulate its activity, affecting various cellular processes .
- Aldo-keto Reductase Family 1 Member C3 (AKR1C3) : AKR1C3 is involved in steroid metabolism and prostaglandin synthesis. Rutin might influence its function, impacting inflammation and oxidative stress .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It has been suggested that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,7-Dihydroxychromone 7-rutinoside vary with different dosages in animal models
Metabolic Pathways
It has been suggested that this compound may interact with various enzymes or cofactors .
Transport and Distribution
It has been suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles .
Properties
IUPAC Name |
5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O13/c1-7-14(24)16(26)18(28)20(32-7)31-6-12-15(25)17(27)19(29)21(34-12)33-8-4-10(23)13-9(22)2-3-30-11(13)5-8/h2-5,7,12,14-21,23-29H,6H2,1H3/t7-,12-,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRENMLJKIZWCDO-OMBWQCGDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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